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Compound of Interest

Compound Name: 2-Acetyl-5-methylfuran

Cat. No.: B071968 Get Quote

An In-depth Technical Guide on the Spectroscopic Data of 2-Acetyl-5-methylfuran

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Acetyl-5-methylfuran (CAS No: 1193-79-9), a key furan derivative. The intended audience for

this document includes researchers, scientists, and professionals in the field of drug

development and chemical analysis. This guide presents nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental

protocols for data acquisition, and includes a workflow visualization for clarity.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 2-Acetyl-5-methylfuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the molecular structure

of a material.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.1 Doublet 1H H3 (furan ring)

~6.1 Doublet 1H H4 (furan ring)

~2.4 Singlet 3H
-COCH₃ (acetyl

group)

~2.3 Singlet 3H -CH₃ (methyl group)

¹³C NMR (Carbon-13) NMR Data

Low-temperature ¹³C NMR spectra have been used to study the conformational isomers of 2-
Acetyl-5-methylfuran.[1] The following are typical chemical shifts:

Chemical Shift (δ) ppm Assignment

~186 C=O (acetyl carbonyl)

~158 C5 (furan ring)

~151 C2 (furan ring)

~118 C3 (furan ring)

~109 C4 (furan ring)

~25 -COCH₃ (acetyl methyl)

~13 -CH₃ (methyl group)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The data

presented below was obtained via Attenuated Total Reflectance (ATR) FT-IR spectroscopy.[2]

[3]
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 Weak C-H stretch (furan ring)

~2925 Weak C-H stretch (methyl groups)

~1670 Strong C=O stretch (acetyl carbonyl)

~1570 Medium C=C stretch (furan ring)

~1450 Medium C-H bend (methyl groups)

~1020 Strong C-O-C stretch (furan ring)

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The following data corresponds to electron ionization (EI)

mass spectrometry.[4][5]

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

124 100 [M]⁺ (Molecular Ion)

109 80 [M - CH₃]⁺

81 20 [M - COCH₃]⁺

43 95 [CH₃CO]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 2-Acetyl-5-
methylfuran.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, such as a Varian A-60D or a Bruker

Avance series, operating at a field strength of 300 MHz or higher for protons.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C1193799&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1193799&Mask=2240
https://www.benchchem.com/product/b071968?utm_src=pdf-body
https://www.benchchem.com/product/b071968?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Acetyl-5-Methylfuran
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Approximately 5-10 mg of 2-Acetyl-5-methylfuran is dissolved in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

Data Acquisition for ¹H NMR:

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal

resolution.

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-

2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added

to improve the signal-to-noise ratio.

Data Acquisition for ¹³C NMR:

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of

2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the internal

standard.

IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor

27, equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond

crystal).[2]

Sample Preparation: A small drop of liquid 2-Acetyl-5-methylfuran is placed directly onto

the ATR crystal. For solid samples, a small amount of the powder is pressed firmly against

the crystal.

Data Acquisition:
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A background spectrum of the clean, empty ATR crystal is recorded.

The sample is applied to the crystal, and the sample spectrum is recorded.

The spectrum is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Multiple scans (e.g., 16 or 32) are averaged to enhance the signal-to-noise ratio.

Data Processing: The final absorbance spectrum is generated by taking the ratio of the

sample spectrum to the background spectrum.

Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Sample Preparation: A dilute solution of 2-Acetyl-5-methylfuran is prepared in a volatile

organic solvent (e.g., dichloromethane or methanol).

Data Acquisition (GC-MS):

A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.

The sample is vaporized and separated on a capillary column (e.g., HP-5). The oven

temperature is programmed to ramp from a low initial temperature to a final temperature to

ensure good separation.[6]

The separated components elute from the GC column and enter the mass spectrometer's

ion source.

Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of

70 eV.

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole)

and detected.
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Data Processing: The mass spectrum is plotted as relative intensity versus the mass-to-

charge ratio (m/z).

Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Acetyl-5-methylfuran.

Sample Preparation Data Acquisition Data Processing & Analysis Results

2-Acetyl-5-methylfuran

Dissolve in
Deuterated Solvent

Place on
ATR Crystal

Dissolve in
Volatile Solvent

NMR Spectrometer

FTIR Spectrometer

GC-MS System

Fourier Transform,
Phase Correction

Background Subtraction,
Absorbance Calculation

Library Search,
Fragmentation Analysis

NMR Spectrum
(δ, J, Integration)

IR Spectrum
(Wavenumber, Intensity)

Mass Spectrum
(m/z, Relative Intensity)

Click to download full resolution via product page

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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